2-(1-Isopropyl-1H-pyrazol-4-yl)piperidine

soluble epoxide hydrolase inflammation cardiovascular

2-(1-Isopropyl-1H-pyrazol-4-yl)piperidine (CAS 1558304-77-0) is a heterocyclic compound featuring a piperidine ring linked at the 2-position to a 1-isopropyl-1H-pyrazole moiety. It belongs to the class of substituted pyrazolyl piperidines, a privileged scaffold in medicinal chemistry known for interacting with diverse biological targets including soluble epoxide hydrolase (sEH), cannabinoid receptors, and ion channels.

Molecular Formula C11H19N3
Molecular Weight 193.29 g/mol
Cat. No. B11783535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Isopropyl-1H-pyrazol-4-yl)piperidine
Molecular FormulaC11H19N3
Molecular Weight193.29 g/mol
Structural Identifiers
SMILESCC(C)N1C=C(C=N1)C2CCCCN2
InChIInChI=1S/C11H19N3/c1-9(2)14-8-10(7-13-14)11-5-3-4-6-12-11/h7-9,11-12H,3-6H2,1-2H3
InChIKeyNZYSNZMSNVADLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Isopropyl-1H-pyrazol-4-yl)piperidine: Procurement Baseline for a Substituted Pyrazolyl Piperidine Scaffold


2-(1-Isopropyl-1H-pyrazol-4-yl)piperidine (CAS 1558304-77-0) is a heterocyclic compound featuring a piperidine ring linked at the 2-position to a 1-isopropyl-1H-pyrazole moiety. It belongs to the class of substituted pyrazolyl piperidines, a privileged scaffold in medicinal chemistry known for interacting with diverse biological targets including soluble epoxide hydrolase (sEH), cannabinoid receptors, and ion channels [1]. With a molecular formula of C11H19N3 and a molecular weight of 193.29 g/mol , this compound serves as a versatile building block in drug discovery programs targeting inflammation, metabolic disorders, and neurological conditions [2].

Why 2-(1-Isopropyl-1H-pyrazol-4-yl)piperidine Cannot Be Trivially Substituted by Generic Pyrazolyl Piperidines


The 2-(1-Isopropyl-1H-pyrazol-4-yl)piperidine scaffold is uniquely defined by the specific substitution pattern of the piperidine ring and the presence of the isopropyl group on the pyrazole. Subtle changes in the substitution position on the piperidine ring, or modification of the alkyl substituent on the pyrazole, dramatically alter the compound's physicochemical properties, binding affinities, and biological target profiles [1]. For instance, the 2-substituted piperidine regioisomer exhibits distinct conformational preferences and target interactions compared to its 4-substituted counterpart, 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine . Generic substitution with uncharacterized or structurally similar analogs introduces significant risk of altered potency, selectivity, and pharmacokinetic behavior, undermining the reproducibility and validity of research outcomes [2].

Quantitative Differentiation Guide for 2-(1-Isopropyl-1H-pyrazol-4-yl)piperidine: Direct Comparative Evidence vs. Analogs


Comparative sEH Inhibition Potency: 2-Isopropyl vs. 4-Substituted Pyrazolyl Piperidines

2-(1-Isopropyl-1H-pyrazol-4-yl)piperidine demonstrates inhibitory activity against human soluble epoxide hydrolase (sEH) at a concentration of 0.24 μM [1]. In contrast, the regioisomeric 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine does not exhibit significant sEH inhibition in the same assay, underscoring the critical role of the piperidine substitution position in determining target engagement .

soluble epoxide hydrolase inflammation cardiovascular

Physicochemical Property Differentiation: Predicted pKa and Lipophilicity vs. 4-Substituted Regioisomer

2-(1-Isopropyl-1H-pyrazol-4-yl)piperidine exhibits a predicted pKa of 9.41±0.10 and a density of 1.12±0.1 g/cm³ . While direct pKa data for the 4-substituted regioisomer is not available, the distinct substitution pattern on the piperidine ring alters the electronic environment of the basic nitrogen, which is known to influence both pKa and solubility . The 2-substituted scaffold's unique topological polar surface area (TPSA) and hydrogen-bonding capacity differ from the 4-substituted analog (TPSA 30.7 Ų), impacting membrane permeability and target binding .

physicochemical properties pKa lipophilicity drug-likeness

Comparative Target Profile: 2-Isopropyl vs. Alternative Pyrazolyl Piperidine Derivatives in CB1 and Factor Xa

2-(1-Isopropyl-1H-pyrazol-4-yl)piperidine is reported to act as a selective cannabinoid type-1 (CB1) receptor antagonist [1]. In contrast, other pyrazolyl piperidine derivatives, such as compound 4a from the Rayani et al. (2022) series, demonstrate potent factor Xa inhibition (IC50 = 13.4 nM) [2]. This divergence in primary target highlights the critical influence of the precise pyrazole substitution pattern and piperidine attachment point on pharmacological activity, preventing cross-application of these scaffolds without rigorous validation.

cannabinoid CB1 factor Xa anticoagulation metabolic disorders

Validated Application Scenarios for 2-(1-Isopropyl-1H-pyrazol-4-yl)piperidine in Research and Preclinical Development


Soluble Epoxide Hydrolase (sEH) Inhibitor Screening and SAR Studies

The compound's demonstrated inhibitory activity against human sEH at 0.24 μM makes it a valuable starting point for structure-activity relationship (SAR) studies aimed at optimizing sEH inhibition for therapeutic applications in hypertension, inflammation, and pain [1]. Its distinct 2-substituted piperidine scaffold offers a unique chemical space compared to the more common 4-substituted analogs, allowing exploration of novel binding interactions within the sEH catalytic domain [2].

Cannabinoid CB1 Receptor Antagonist Research in Metabolic and CNS Disorders

As a selective CB1 receptor antagonist, 2-(1-isopropyl-1H-pyrazol-4-yl)piperidine is suited for in vitro and in vivo studies investigating the role of CB1 signaling in obesity, diabetes, addiction, and cognitive function [3]. Its use as a chemical probe can help validate CB1 as a therapeutic target in these disease areas and facilitate the development of next-generation CB1 antagonists with improved safety profiles .

Chemical Probe Development for Pyrazolyl Piperidine Scaffold Diversification

The rigid pyrazole-piperidine framework with the lipophilic isopropyl substituent provides a robust and modifiable scaffold for medicinal chemistry campaigns targeting diverse enzymes and receptors, including kinases, GPCRs, and ion channels [4]. The compound can serve as a core structure for parallel synthesis and combinatorial chemistry efforts to generate focused libraries of novel bioactive molecules [5].

Preclinical Pharmacokinetic and ADME Profiling of 2-Substituted Pyrazolyl Piperidines

The compound's predicted physicochemical properties (pKa 9.41, moderate lipophilicity) make it a suitable candidate for in vitro ADME (absorption, distribution, metabolism, excretion) studies to assess its drug-likeness and guide further optimization . Comparative studies with the 4-substituted regioisomer can provide valuable insights into the impact of piperidine substitution position on key drug development parameters .

Technical Documentation Hub

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